1-tert-butyl-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
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Overview
Description
1-tert-butyl-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a thiadiazole ring, a pyrrolidine ring, and a tert-butyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as tert-butylamine, propylamine, and thiadiazole derivatives.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
1-tert-butyl-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-tert-butyl-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
- 1-tert-butyl-5-oxo-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
- 1-tert-butyl-5-oxo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
- 1-tert-butyl-5-oxo-N-(5-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
Comparison:
- Structural Differences: The primary difference lies in the length of the alkyl chain attached to the thiadiazole ring (methyl, ethyl, propyl, butyl).
- Chemical Properties: These structural variations can lead to differences in solubility, reactivity, and stability.
- Biological Activity: The length of the alkyl chain can influence the compound’s interaction with biological targets, potentially altering its efficacy and potency.
1-tert-butyl-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide stands out due to its specific propyl group, which may confer unique properties compared to its analogs.
Properties
Molecular Formula |
C14H22N4O2S |
---|---|
Molecular Weight |
310.42 g/mol |
IUPAC Name |
1-tert-butyl-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C14H22N4O2S/c1-5-6-10-16-17-13(21-10)15-12(20)9-7-11(19)18(8-9)14(2,3)4/h9H,5-8H2,1-4H3,(H,15,17,20) |
InChI Key |
UHZBBJMZZAEKHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C(C)(C)C |
Origin of Product |
United States |
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